molecular formula C10H16N4O B11821096 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide

5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B11821096
M. Wt: 208.26 g/mol
InChI Key: XFEYWIWVWMVWFZ-UHFFFAOYSA-N
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Description

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylamino group and a hydroxypyridine carboximidamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with tert-butylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as flow microreactors, can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide apart from these compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-10(2,3)13-7-4-5-8(12-6-7)9(11)14-15/h4-6,13,15H,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEYWIWVWMVWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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